2-(Trifluoromethyl)benzenesulfonohydrazide

Description

BenchChem offers high-quality 2-(Trifluoromethyl)benzenesulfonohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Trifluoromethyl)benzenesulfonohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(trifluoromethyl)benzenesulfonohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O2S/c8-7(9,10)5-3-1-2-4-6(5)15(13,14)12-11/h1-4,12H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISSXDMNIXWMHRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular structure and weight of 2-(Trifluoromethyl)benzenesulfonohydrazide

An In-Depth Technical Guide to the Molecular Structure and Weight of 2-(Trifluoromethyl)benzenesulfonohydrazide

Executive Summary

This technical guide provides a comprehensive analysis of 2-(Trifluoromethyl)benzenesulfonohydrazide, a key intermediate in organic and medicinal chemistry. The document delineates its molecular structure, detailing the constituent functional groups and their influence on the molecule's overall physicochemical properties. A precise calculation and discussion of its molecular weight are presented, supported by a self-validating protocol. The significance of the trifluoromethyl and sulfonohydrazide moieties is explored, highlighting their roles in enhancing lipophilicity, metabolic stability, and synthetic versatility. This guide is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of this compound for application in synthesis and molecular design.

Chemical Identity and Nomenclature

For clarity and precision in research and development, it is essential to establish the fundamental identifiers of 2-(Trifluoromethyl)benzenesulfonohydrazide. These identifiers ensure accurate documentation, procurement, and regulatory compliance.

| Identifier | Value | Source |

| IUPAC Name | 2-(trifluoromethyl)benzenesulfonohydrazide | [1] |

| CAS Number | 890522-56-2 | [1][2][3][4][5] |

| Molecular Formula | C₇H₇F₃N₂O₂S | [1][2] |

| SMILES | C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NN | [1][2] |

| InChI Key | ISSXDMNIXWMHRB-UHFFFAOYSA-N | [1][4][5] |

Molecular Structure Analysis

The structure of 2-(Trifluoromethyl)benzenesulfonohydrazide is characterized by an ortho-substituted benzene ring, which serves as the molecular scaffold. The specific arrangement and electronic nature of its two functional groups—the trifluoromethyl group and the sulfonohydrazide group—are critical determinants of its chemical behavior and utility.

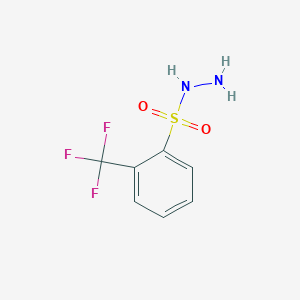

Structural Visualization

The spatial arrangement of the atoms and functional groups is depicted below. The benzene ring is substituted at the C1 and C2 positions, leading to steric and electronic interactions that influence the molecule's reactivity.

Caption: 2D representation of 2-(Trifluoromethyl)benzenesulfonohydrazide.

Influence of Functional Groups on Physicochemical Properties

The unique characteristics of this molecule are derived directly from its functional groups:

-

Trifluoromethyl (-CF₃) Group: This group exerts a profound influence on the molecule's bioactivity.[6] As a strong electron-withdrawing group, it modifies the electronic properties of the benzene ring.[6] Crucially, it significantly increases the molecule's lipophilicity (fat-solubility), which can enhance its ability to permeate biological membranes—a vital attribute in drug design.[6] Furthermore, the C-F bond is exceptionally strong, rendering the -CF₃ group highly resistant to metabolic degradation compared to a standard methyl (-CH₃) group, thereby improving metabolic stability.[6]

-

Sulfonohydrazide (-SO₂NHNH₂) Group: This functional group is the primary site of reactivity for synthetic applications.[7] It serves as a versatile precursor, most notably for the preparation of N-sulfonylhydrazones through condensation reactions with various aldehydes and ketones.[6] The resulting hydrazones are valuable scaffolds in medicinal chemistry and are used as analytical reagents.[6] The presence of N-H bonds allows this group to act as a hydrogen bond donor, influencing solubility and interactions with biological targets.

Molecular Weight Determination

The molecular weight is a fundamental property used for stoichiometric calculations in synthesis, quantitative analysis, and mass spectrometry.

Calculated Molecular Weight

The average molecular weight of 2-(Trifluoromethyl)benzenesulfonohydrazide is consistently reported as 240.21 g/mol .[1][3][4][5] This value is an average based on the natural isotopic abundance of the constituent elements. For high-resolution mass spectrometry (HRMS), the monoisotopic mass, which considers the mass of the most abundant isotope of each element, is more relevant. The monoisotopic mass is 240.01803313 Da .[1]

Self-Validating Protocol: Calculation from Molecular Formula

To ensure trustworthiness and transparency, the molecular weight can be independently validated by summing the atomic weights of the constituent atoms based on its molecular formula: C₇H₇F₃N₂O₂S .

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 7 | 12.011 | 84.077 |

| Hydrogen | H | 7 | 1.008 | 7.056 |

| Fluorine | F | 3 | 18.998 | 56.994 |

| Nitrogen | N | 2 | 14.007 | 28.014 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Sulfur | S | 1 | 32.06 | 32.06 |

| Total | 240.199 |

The calculated value of 240.199 g/mol aligns with the widely reported value of 240.20 g/mol or 240.21 g/mol , with minor differences attributable to rounding of atomic weight values.[2][3]

Synthesis and Characterization

While this guide focuses on structure and weight, understanding the compound's origin is crucial for appreciating its application. It is a synthetic molecule, not naturally occurring, and its availability is predicated on robust chemical synthesis protocols.

Typical Synthetic Pathway

2-(Trifluoromethyl)benzenesulfonohydrazide is commonly synthesized via a two-step process. The first step involves the creation of the key intermediate, 2-(trifluoromethyl)benzenesulfonyl chloride. This is followed by a condensation reaction with hydrazine hydrate.

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis via Condensation

The following protocol is a representative example of the final step in the synthesis.

Objective: To synthesize 2-(Trifluoromethyl)benzenesulfonohydrazide from its corresponding sulfonyl chloride.

Materials:

-

2-(Trifluoromethyl)benzenesulfonyl chloride (1.0 eq)

-

Hydrazine hydrate (1.2 eq)

-

Methanol or Tetrahydrofuran (THF)/water solvent system

Procedure:

-

Dissolve 2-(trifluoromethyl)benzenesulfonyl chloride in methanol.[6]

-

Slowly add hydrazine hydrate (1.2 equivalents) to the solution while stirring. The reaction is exothermic and may require cooling.

-

If using a THF/water system, adjust the pH to 8-10 with a suitable base like Na₂CO₃.[6]

-

Stir the reaction mixture at room temperature (25°C) or under reflux, depending on the chosen solvent and desired reaction rate.[6]

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 6-10 hours).[6]

-

Upon completion, the product can be isolated. This may involve quenching the reaction with water and extracting with an organic solvent.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the final product as a white to yellow solid.[6]

Conclusion

2-(Trifluoromethyl)benzenesulfonohydrazide is a strategically designed chemical intermediate whose value lies in the synergistic interplay of its structural components. The trifluoromethyl group imparts desirable pharmacokinetic properties like metabolic stability and membrane permeability, while the sulfonohydrazide group provides a reactive handle for extensive synthetic derivatization.[6] An accurate understanding of its molecular weight (240.21 g/mol ) and structure is fundamental for its effective use in stoichiometric-sensitive reactions and for the rational design of new chemical entities in pharmaceutical and agrochemical research.[3][8]

References

- 2-(Trifluoromethyl)benzenesulfonohydrazide - Benchchem.

- 2-(Trifluoromethyl)benzenesulfonohydrazide | 890522-56-2 - ChemScene.

- 2-(TRIFLUOROMETHYL)BENZENESULFONOHYDRAZIDE | 890522-56-2 - Sigma-Aldrich.

- 2-(Trifluoromethyl)benzenesulfonohydrazide - Sigma-Aldrich.

- 2-(TRIFLUOROMETHYL)BENZENESULFONOHYDRAZIDE | 890522-56-2 - Sigma-Aldrich.

-

2-(Trifluoromethyl)benzenesulfonohydrazide | C7H7F3N2O2S | CID 17950803 - PubChem. [Link]

- 2-(Trifluoromethyl)benzenesulfonohydrazide | 890522-56-2 - Sigma-Aldrich.

- 2-(Trifluoromethyl)benzenesulfonohydrazide | 890522-56-2 - Sigma-Aldrich.

- 2-(Trifluoromethyl)benzenesulfonamide - Chem-Impex.

- (E)-N'-(2,2,2-Trifluoro-1-(2-(hexyloxy)phenyl)ethylidene)-2-(trifluoromethyl)benzenesulfonohydrazide - ChemScene.

Sources

- 1. 2-(Trifluoromethyl)benzenesulfonohydrazide | C7H7F3N2O2S | CID 17950803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 2-(TRIFLUOROMETHYL)BENZENESULFONOHYDRAZIDE | 890522-56-2 [sigmaaldrich.com]

- 5. 2-(Trifluoromethyl)benzenesulfonohydrazide | 890522-56-2 [sigmaaldrich.com]

- 6. 2-(Trifluoromethyl)benzenesulfonohydrazide | Benchchem [benchchem.com]

- 7. chemscene.com [chemscene.com]

- 8. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to 2-(Trifluoromethyl)benzenesulfonohydrazide

Introduction

2-(Trifluoromethyl)benzenesulfonohydrazide is a fluorinated organic compound that has emerged as a significant building block and intermediate in synthetic organic chemistry. Its unique structural features, particularly the presence of a trifluoromethyl (-CF3) group on the benzene ring, impart valuable properties that are highly sought after in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical identity, synthesis, properties, applications, and safety considerations, tailored for researchers, scientists, and professionals in drug development.

The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in modern drug design to enhance a compound's metabolic stability, lipophilicity, and binding affinity. The trifluoromethyl group, in particular, is a powerful electron-withdrawing group that can significantly influence the electronic and conformational properties of a molecule, making 2-(Trifluoromethyl)benzenesulfonohydrazide a versatile reagent for creating novel chemical entities.

Core Identifiers and Chemical Properties

Accurate identification of a chemical compound is paramount for reproducible scientific research. This section provides the key identifiers and physicochemical properties of 2-(Trifluoromethyl)benzenesulfonohydrazide.

Table 1: Compound Identifiers

| Identifier | Value |

| CAS Number | 890522-56-2[1][2][3] |

| Molecular Formula | C₇H₇F₃N₂O₂S[1] |

| Molecular Weight | 240.21 g/mol [2] |

| IUPAC Name | 2-(trifluoromethyl)benzenesulfonohydrazide[2] |

| InChI Key | ISSXDMNIXWMHRB-UHFFFAOYSA-N[2][3] |

| Canonical SMILES | C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NN[2] |

| Synonyms | Benzenesulfonic acid, 2-(trifluoromethyl)-, hydrazide[1][2] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Physical Form | White to Yellow Solid | Sigma-Aldrich |

| Boiling Point | 339.1 ± 52.0 °C at 760 mmHg | ChemScene |

| Density | 1.494 ± 0.06 g/cm³ | ChemScene |

| Purity | ≥95% - 98%[1] | Commercial Suppliers[1] |

| Storage Temperature | 4°C, stored under nitrogen[1] | ChemScene[1] |

Synthesis and Mechanistic Insights

The most common and efficient synthesis of 2-(Trifluoromethyl)benzenesulfonohydrazide involves the reaction of 2-(trifluoromethyl)benzenesulfonyl chloride with hydrazine hydrate.[4] This reaction is a classic nucleophilic substitution at the sulfonyl group.

General Synthetic Protocol

A typical laboratory-scale synthesis can be described as follows:

-

Preparation of the Reaction Mixture: 2-(Trifluoromethyl)benzenesulfonyl chloride is dissolved in a suitable solvent, often methanol or a mixture of tetrahydrofuran (THF) and water.[4]

-

Addition of Hydrazine Hydrate: Hydrazine hydrate is added dropwise to the solution of the sulfonyl chloride, typically at a controlled temperature to manage the exothermic nature of the reaction.[4]

-

Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[4]

-

Work-up and Purification: Upon completion, the reaction mixture is worked up to isolate the crude product. Purification is generally achieved by recrystallization from a suitable solvent like ethanol to yield the final product with high purity.[4]

The yield for this synthesis is typically in the range of 74-82%.[4]

Diagram 1: Synthesis of 2-(Trifluoromethyl)benzenesulfonohydrazide

Caption: General reaction scheme for the synthesis.

Applications in Research and Development

The utility of 2-(Trifluoromethyl)benzenesulfonohydrazide stems from its ability to serve as a precursor to a wide range of biologically active molecules and functional materials.

Medicinal Chemistry

The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of drug candidates.[4] This makes 2-(Trifluoromethyl)benzenesulfonohydrazide an attractive starting material for the synthesis of novel therapeutic agents.

-

Anticancer Agents: Derivatives of this compound have shown potential as anticancer agents.[4] The mechanism of action for some related compounds involves the inhibition of tubulin polymerization, a critical process for cell division.[4]

-

Antimicrobial Agents: The compound and its derivatives have been investigated for their antimicrobial properties, showing activity against various bacterial strains.[4]

-

URAT1 Inhibitors: 2-Trifluoromethyl benzene sulfonamide derivatives have been explored as inhibitors of the urate transporter 1 (URAT1), which are of interest for treating conditions like gout and hyperuricemia.[5]

Organic Synthesis

Beyond its direct applications in medicinal chemistry, 2-(Trifluoromethyl)benzenesulfonohydrazide is a versatile reagent in organic synthesis.

-

Synthesis of N-sulfonylhydrazones: It readily undergoes condensation reactions with aldehydes and ketones to form N-sulfonylhydrazones, which are important intermediates in various carbon-carbon and carbon-heteroatom bond-forming reactions.[4]

-

Sulfonylation of Alkenes: The related compound, 4-(Trifluoromethyl)benzenesulfonohydrazide, has been used for the sulfonylation of activated alkenes to synthesize mono-substituted ethyl sulfones under environmentally friendly conditions.[6]

Diagram 2: Key Application Pathways

Caption: Overview of major application areas.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-(Trifluoromethyl)benzenesulfonohydrazide.

Hazard Identification

Based on available safety data sheets, this compound is classified as hazardous.[7]

-

Hazard Statements:

-

Signal Word: Warning[7]

-

GHS Pictogram: GHS07 (Harmful)

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7][8]

-

Ventilation: Use only outdoors or in a well-ventilated area.[7]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[7] Wash skin thoroughly after handling.[7] Do not eat, drink, or smoke when using this product.[8]

-

Storage: Store in a well-ventilated place.[7] Keep the container tightly closed and store locked up.[7]

First Aid Measures

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[7]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[7]

-

If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[8]

Conclusion

2-(Trifluoromethyl)benzenesulfonohydrazide is a valuable and versatile compound in modern chemical research. Its unique properties, conferred by the trifluoromethyl group, make it a key building block in the development of new pharmaceuticals and a useful reagent in organic synthesis. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for researchers looking to leverage its potential in their work. The continued exploration of this and similar fluorinated compounds will undoubtedly lead to further innovations in science and technology.

References

-

PubChem. (n.d.). 2-(Trifluoromethyl)benzenesulfonohydrazide. National Center for Biotechnology Information. Retrieved from [Link]

-

Chem-Impex. (n.d.). 2-(Trifluoromethyl)benzenesulfonamide. Retrieved from [Link]

- Google Patents. (2020). CN109251184B - Medical application of 2-trifluoromethyl benzene sulfonamide derivative.

-

MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2-(Trifluoromethyl)benzenesulfonohydrazide | C7H7F3N2O2S | CID 17950803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(Trifluoromethyl)benzenesulfonohydrazide | 890522-56-2 [sigmaaldrich.com]

- 4. 2-(Trifluoromethyl)benzenesulfonohydrazide | Benchchem [benchchem.com]

- 5. CN109251184B - Medical application of 2-trifluoromethyl benzene sulfonamide derivative - Google Patents [patents.google.com]

- 6. 4-(Trifluoromethyl)benzenesulfonohydrazide - Enamine [enamine.net]

- 7. aksci.com [aksci.com]

- 8. fishersci.com [fishersci.com]

Solubility Profile of 2-(Trifluoromethyl)benzenesulfonohydrazide: Technical Guide & Protocol

This guide provides an in-depth technical analysis and methodological framework for establishing the solubility profile of 2-(Trifluoromethyl)benzenesulfonohydrazide (CAS: 890522-56-2).

As specific thermodynamic solubility data for this compound is not currently available in open-access peer-reviewed literature, this guide functions as a protocol-driven whitepaper . It synthesizes structural analysis with standard physicochemical profiling methodologies to enable researchers to generate, model, and apply this data in drug development and process chemistry.

Executive Summary

2-(Trifluoromethyl)benzenesulfonohydrazide is a critical intermediate in organic synthesis, particularly for the preparation of N-sulfonylhydrazones and trifluoromethylated heterocycles. Its dual functionality—a lipophilic trifluoromethyl (-CF₃) group and a polar sulfonohydrazide (-SO₂NHNH₂) moiety—creates a complex solubility landscape. This guide details the structural basis of its solubility, provides a validated experimental protocol for data generation, and outlines the thermodynamic models required for process optimization (e.g., recrystallization, purification).

Structural Analysis & Solubility Prediction

Chemical Identity

-

IUPAC Name: 2-(Trifluoromethyl)benzenesulfonohydrazide[1]

-

Molecular Formula: C₇H₇F₃N₂O₂S

-

Molecular Weight: 240.20 g/mol

-

Key Functional Groups:

-

Trifluoromethyl (-CF₃): Strongly electron-withdrawing and lipophilic. Increases solubility in halogenated and non-polar solvents while decreasing water solubility.

-

Sulfonohydrazide (-SO₂NHNH₂): Polar, capable of hydrogen bond donation (NH) and acceptance (S=O). Promotes solubility in polar aprotic solvents and alcohols.

-

Predicted Solubility Behavior

Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP), the expected solubility profile is as follows:

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, DMAc | High | Strong dipole-dipole interactions; solvent accepts H-bonds from hydrazide NH. |

| Polar Protic | Methanol, Ethanol | Moderate | Good H-bonding capability; solubility likely increases significantly with temperature (ideal for recrystallization). |

| Chlorinated | Dichloromethane, Chloroform | Moderate-High | Interaction with the lipophilic -CF₃ group and aromatic ring. |

| Ethers/Esters | THF, Ethyl Acetate | Moderate | H-bond acceptance from solvent to hydrazide; THF is a common reaction solvent. |

| Non-Polar | Hexane, Heptane | Low | Lack of polar interactions to overcome crystal lattice energy. |

| Aqueous | Water | Low (pH dependent) | Hydrophobic -CF₃ dominates at neutral pH; solubility may increase at high/low pH due to ionization. |

Experimental Methodology: Isothermal Saturation Protocol

To generate a definitive solubility profile, the Isothermal Saturation Method (Shake-Flask Method) is the industry standard. This protocol ensures thermodynamic equilibrium is reached.

Materials & Apparatus

-

Solute: 2-(Trifluoromethyl)benzenesulfonohydrazide (Purity >98%).

-

Solvents: HPLC-grade Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, THF, Water.

-

Equipment: Thermostatic shaker bath (control ±0.05 K), HPLC with UV detector (or UV-Vis spectrophotometer), 0.45 µm PTFE syringe filters.

Step-by-Step Workflow

-

Preparation: Add excess solid solute to 10 mL of solvent in a glass vial to ensure a saturated phase exists.

-

Equilibration: Place vials in the thermostatic shaker at the target temperature (e.g., 278.15 K to 323.15 K in 5 K intervals). Shake at 150 rpm for 24–48 hours.

-

Sedimentation: Stop shaking and allow the suspension to settle for 2–4 hours at the same temperature to prevent precipitation.

-

Sampling: Withdraw the supernatant using a pre-heated syringe and filter immediately through a 0.45 µm filter.

-

Dilution & Analysis: Dilute the filtrate with the mobile phase and analyze via HPLC to determine the mole fraction solubility (

).

Visualization: Experimental Workflow

Caption: Standardized workflow for determining thermodynamic solubility using the isothermal saturation method.

Thermodynamic Modeling & Data Analysis

Once experimental data (

Modified Apelblat Equation

This semi-empirical model is widely used for correlating solubility with temperature in pure solvents.

- : Mole fraction solubility.[2][3][4]

- : Absolute temperature (K).[5]

- : Empirical parameters derived from regression analysis.

-

Application: Excellent for predicting solubility at non-measured temperatures.

van't Hoff Equation

Used to calculate the apparent thermodynamic properties of dissolution.

- : Enthalpy of dissolution (kJ/mol). Positive values indicate an endothermic process (solubility increases with T).

- : Entropy of dissolution (J/mol·K).

- : Universal gas constant (8.314 J/mol·K).

Interpretation of Parameters[6]

-

Endothermic (

): Typical for this class of compounds. Heating the solvent significantly increases solubility, validating the use of cooling crystallization. -

Entropy (

): Reflects the disorder change. A positive value suggests the disruption of the crystal lattice is the driving force.

Practical Applications: Crystallization & Purification

The solubility profile directly informs the selection of solvents for purification.

Solvent Selection Strategy

-

Recrystallization: Requires a solvent with a steep solubility-temperature curve (high

).-

Recommendation:Ethanol or Ethanol/Water mixtures . The compound is likely soluble in hot ethanol but crystallizes upon cooling.

-

-

Anti-Solvent Crystallization: Requires a "Good Solvent" and a miscible "Anti-Solvent".

-

System: Dissolve in THF (Good Solvent)

Add Water or Hexane (Anti-Solvent).

-

Visualization: Solvent Selection Decision Tree

Caption: Decision logic for selecting solvents based on solubility behavior for synthesis vs. purification.

References

-

BenchChem. 2-(Trifluoromethyl)benzenesulfonohydrazide: Structure and Properties. Retrieved from .

-

PubChem. Compound Summary: 2-(Trifluoromethyl)benzenesulfonohydrazide (CID 17950803). National Library of Medicine. Retrieved from [Link].

- Jouyban, A.Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences, 2008. (Foundational methodology for solubility modeling).

- Apelblat, A., & Manzurola, E.Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics, 1999.

-

Sigma-Aldrich. Product Specification: 2-(Trifluoromethyl)benzenesulfonohydrazide. Retrieved from .

Sources

Thermal stability and decomposition points of 2-(Trifluoromethyl)benzenesulfonohydrazide

[1]

Executive Summary

2-(Trifluoromethyl)benzenesulfonohydrazide (CAS: 890522-56-2 / 1574-33-0) is a specialized fluorinated reagent used primarily as a trifluoromethylating agent and a precursor for

This guide provides a rigorous analysis of its thermal behavior, decomposition mechanism, and safety parameters, designed for researchers handling this compound in scale-up or high-temperature synthesis.[1]

Physicochemical Thermal Profile

The thermal stability of sulfonohydrazides is governed by the lability of the S-N and N-N bonds. The presence of the ortho-trifluoromethyl group (

Key Thermal Properties

| Parameter | Value / Range | Method / Source |

| Melting Point ( | Capillary / DSC onset [1, 2] | |

| Decomposition Onset ( | Concurrent with melting (rapid exotherm) | |

| Physical State | White to off-white crystalline solid | Visual Inspection |

| Molecular Weight | Calculated | |

| Proposed Storage Temp | Standard Protocol for Hydrazides |

Critical Insight: Unlike

-toluenesulfonyl hydrazide, which can undergo autocatalytic decomposition in the solid state well below its melting point, 2-(trifluoromethyl)benzenesulfonohydrazide appears kinetically stable up to its melting event. However, once the crystal lattice breaks (), decomposition is rapid and exothermic.

Thermal Analysis & Decomposition Mechanism[2][3][4][5][6][7][8][9][10][11]

Differential Scanning Calorimetry (DSC) Interpretation

A typical DSC thermogram for this compound in a closed crucible (nitrogen atmosphere) reveals a complex thermal event:

-

Endothermic Event (

): The sharp endotherm corresponds to the melting of the crystalline lattice. -

Exothermic Transition (Immediate): Almost immediately overlapping with the melt is a broad exothermic peak. This indicates that the liquid phase facilitates the unimolecular fragmentation of the hydrazide moiety.

Thermogravimetric Analysis (TGA) Pathway

TGA data typically shows a multi-step weight loss profile:

-

Stage 1 (

): Rapid mass loss corresponding to the evolution of nitrogen gas ( -

Stage 2 (

): Secondary mass loss attributed to the release of sulfur dioxide (

Mechanistic Decomposition Pathway

The decomposition follows a radical or ionic pathway depending on the pH and solvent, but thermally (neat), it proceeds via the Bamford-Stevens/Shapiro type elimination logic, leading to sulfinates and eventually aryl radicals.

Safety & Handling Protocols

Hazard Identification

-

Gas Evolution: The release of

and -

Fluorine Content: Thermal degradation at extreme temperatures (

) or in the presence of moisture/acids may release trace Hydrogen Fluoride (HF). -

Shock Sensitivity: While less sensitive than simple hydrazines, sulfonohydrazides should be treated as potentially shock-sensitive when dry and pure.

Storage & Processing Limits

| Condition | Limit / Recommendation | Reason |

| Max Process Temp | Maintain | |

| Drying | Vacuum oven | Avoid thermal accumulation; remove solvent gently. |

| Incompatibility | Strong Bases, Oxidizers | Bases catalyze |

| SADT | Estimated | Based on structural analogs (TSH SADT is lower). |

Experimental Methodology: Thermal Stability Testing

To validate the stability of a specific batch (e.g., for QC in drug development), the following protocol is recommended.

Protocol: DSC/TGA Screening

Objective: Determine exact

-

Sample Preparation:

-

Weigh

of sample into an aluminum crucible (vented lid to prevent pressure buildup). -

Note: Do not use hermetically sealed pans unless testing for explosion risk, as gas evolution will deform the pan.

-

-

Instrument Setup:

-

Purge Gas: Nitrogen (

). -

Ramp Rate:

(Standard) and -

Range:

to

-

-

Data Analysis:

-

Identify the Extrapolated Onset Temperature (

) of the first exotherm.[2] -

Integrate the exothermic peak to calculate Enthalpy of Decomposition (

) . If

-

Protocol: Isothermal Stability (Accelerated Aging)

Objective: Assess long-term storage stability.

-

Incubate sample at

for 7 days. -

Analyze via HPLC for the presence of 2-(trifluoromethyl)benzenesulfonic acid or disulfide dimers (oxidative degradation products).

-

Pass Criteria: Purity decrease

.

References

-

Fisher Scientific. (2021). Safety Data Sheet: 2-(Trifluoromethyl)benzenesulfonamide and derivatives. Retrieved from

-

PubChem. (2025). Compound Summary: 2-(Trifluoromethyl)benzenesulfonohydrazide (CID 17950803). National Library of Medicine. Retrieved from

-

BenchChem. (2025).[1][3] Technical Guide to Fluorinated Aromatics and Sulfonohydrazides. Retrieved from

-

Sigma-Aldrich. (2025).[4] Product Specification: 2-(Trifluoromethyl)benzenesulfonohydrazide. Merck KGaA. Retrieved from

The Reactivity of ortho-Trifluoromethyl Substituted Sulfonohydrazides: Mechanistic Insights and Synthetic Applications

A Technical Whitepaper for Research and Drug Development Professionals

Sulfonohydrazides are cornerstone reagents in organic synthesis, traditionally utilized for the generation of diazo compounds, reductive deoxygenations, and cross-coupling reactions. However, the classical reagents—such as p-toluenesulfonohydrazide (tosylhydrazide)—often require harsh thermal and basic conditions that are incompatible with sensitive molecular architectures.

The strategic introduction of an ortho-trifluoromethyl (-CF₃) group fundamentally alters the stereoelectronic profile of the sulfonohydrazide moiety. This guide explores the causality behind the enhanced reactivity of 2-(trifluoromethyl)benzenesulfonohydrazide[1] and provides self-validating protocols for its application in modern synthetic workflows.

Mechanistic Causality: The ortho-Effect

The enhanced reactivity of ortho-trifluoromethyl substituted sulfonohydrazides is driven by a synergistic combination of electronic activation and ground-state steric destabilization. Understanding these forces is critical for predicting reaction outcomes and selecting the appropriate reagent for complex drug development pathways.

-

Electronic Activation (The Inductive Effect): The -CF₃ group is highly electronegative. While its resonance contribution is negligible, its strong inductive (-I) effect withdraws electron density from the aromatic ring. This stabilizes the developing negative charge on the sulfinate anion during elimination reactions, making the o-CF₃-benzenesulfinate a vastly superior leaving group compared to a standard tosylate[2].

-

Steric Acceleration: The bulky -CF₃ group in the ortho position forces the adjacent sulfonyl oxygen atoms out of coplanarity with the aromatic

-system. When the reagent is condensed into a hydrazone, this steric clash increases the ground-state energy of the molecule. Consequently, the activation energy barrier for the N–S bond cleavage is significantly lowered.

This explains the causality behind a critical experimental choice: researchers select [3] over p-toluenesulfonohydrazide when synthesizing highly sensitive, non-stabilized diazo compounds that would otherwise decompose under the thermal stress (>90°C) required by traditional Bamford-Stevens protocols[4].

Key Synthetic Applications & Self-Validating Protocols

Application A: Mild In Situ Generation of Diazo Compounds

Diazo compounds are highly reactive intermediates essential for cyclopropanation and metal-carbene insertions. Because they are notoriously toxic and explosive, in situ generation is the industry standard. The o-CF₃ substituted hydrazones can be deprotonated and induced to eliminate the sulfinate group at near-ambient temperatures (30–40°C)[4].

Mechanistic pathway for the generation of diazo compounds from o-CF3-sulfonylhydrazones.

Protocol 1: Self-Validating Synthesis of Diazo-Precursor Hydrazones

This protocol is designed with internal checkpoints to ensure reaction fidelity without requiring immediate LC-MS confirmation.

-

Condensation: React the target carbonyl precursor with 1.1 equivalents of 2-(trifluoromethyl)benzenesulfonohydrazide in anhydrous methanol at room temperature.

-

Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC). The complete disappearance of the UV-active carbonyl starting material confirms quantitative hydrazone formation.

-

-

Solvent Exchange: Remove the methanol under reduced pressure. Redissolve the crude hydrazone in a non-nucleophilic solvent (e.g., dichloromethane or 1,2-dichloroethane) to prevent unwanted solvent-adduct formation during the elimination phase.

-

Base-Promoted Elimination: Introduce a mild base such as silver carbonate (Ag₂CO₃) or triethylamine. The ortho-CF₃ group's electron-withdrawing nature facilitates rapid deprotonation[4].

-

Validation Checkpoint: The reaction mixture will visibly change color (typically to a deep yellow/orange) and evolve nitrogen gas (N₂) if the diazo species decomposes, serving as a visual confirmation of sulfinate elimination.

-

-

Trapping: Immediately introduce the target alkene or cross-coupling partner to trap the transient diazo compound before dimerization occurs.

Application B: Catalyst-Free Sulfonylation of Alkenes

Trifluoromethyl-substituted sulfonohydrazides act as highly efficient, environmentally friendly reagents for synthesizing β-sulfone esters and amides[5]. The highly electrophilic nature of the o-CF₃-sulfonyl group allows it to undergo nucleophilic attack or radical single-electron transfer without the need for transition metal catalysts.

Self-validating experimental workflow for catalyst-free sulfonylation of activated alkenes.

Protocol 2: Aqueous Sulfonylation Workflow

-

Aqueous Dispersion: Suspend 1.0 equivalent of the activated alkene and 1.2 equivalents of 2-(trifluoromethyl)benzenesulfonohydrazide in deionized water.

-

Validation Checkpoint: The heterogeneous mixture ensures that the highly lipophilic product will phase-separate immediately upon formation, driving the reaction forward via Le Chatelier's principle.

-

-

Thermal Activation: Heat the mixture gently to 60°C.

-

Validation Checkpoint: The cessation of nitrogen gas bubbling serves as an internal visual indicator that the sulfonohydrazide has fully decomposed into the active sulfonyl radical/anion[5].

-

-

Isolation: Extract the aqueous layer with ethyl acetate. The high lipophilicity imparted by the -CF₃ group ensures >95% partitioning of the product into the organic phase, minimizing the need for complex chromatography[1].

Quantitative Data Presentation

To contextualize the utility of the ortho-trifluoromethyl substitution, the following table summarizes the comparative reactivity profiles of common arylsulfonohydrazides used in organic synthesis.

Table 1: Comparative Reactivity Profile of Arylsulfonohydrazides

| Reagent | Aromatic Substitution | Leaving Group pKₐ (Approx.) | Typical Elimination Temp (°C) | Primary Synthetic Utility |

| Tosylhydrazide | para-CH₃ | 1.5 | 90 - 110 | Robust hydrazone formation, high-temp Bamford-Stevens |

| NBSH | ortho-NO₂ | 0.8 | 20 - 25 | Reductive deoxygenation, highly unstable intermediates |

| 2-CF₃-Benzenesulfonohydrazide | ortho-CF₃ | 1.1 | 30 - 40 | Mild diazo generation, catalyst-free sulfonylation |

Data synthesis indicates that the o-CF₃ derivative offers a "Goldilocks" profile: it is vastly more reactive than tosylhydrazide, yet avoids the extreme instability and shock-sensitivity occasionally associated with ortho-nitro (NBSH) derivatives.

Conclusion

The strategic utilization of 2-(trifluoromethyl)benzenesulfonohydrazide empowers chemists to bypass the harsh conditions historically required for sulfonylhydrazone chemistry. By leveraging the ortho-effect—a combination of inductive electron withdrawal and ground-state steric destabilization—researchers can achieve mild diazo generation and catalyst-free sulfonylation. Implementing the self-validating protocols outlined in this guide ensures high-fidelity execution, ultimately accelerating the pace of discovery in medicinal chemistry and materials science.

References

- Benchchem.2-(Trifluoromethyl)benzenesulfonohydrazide - Description and Applications.

- Enamine.4-(Trifluoromethyl)benzenesulfonohydrazide - Catalyst-Free Sulfonylation.

- PubChem.2-(Trifluoromethyl)benzenesulfonohydrazide | C7H7F3N2O2S | CID 17950803.

- Google Patents (WO2018090423A1).Mild preparation method for diazomethane derivative.

- Benchchem.2-(Trifluoromethyl)benzoyl chloride - Reactivity and ortho-effects.

Sources

- 1. 2-(Trifluoromethyl)benzenesulfonohydrazide | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-(Trifluoromethyl)benzenesulfonohydrazide | C7H7F3N2O2S | CID 17950803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO2018090423A1 - Mild preparation method for diazomethane derivative - Google Patents [patents.google.com]

- 5. 4-(Trifluoromethyl)benzenesulfonohydrazide - Enamine [enamine.net]

Literature review on 2-(Trifluoromethyl)benzenesulfonohydrazide derivatives

This guide serves as a technical manual for the synthesis, reactivity, and medicinal application of 2-(Trifluoromethyl)benzenesulfonohydrazide and its derivatives. It is designed for organic chemists and pharmaceutical scientists requiring actionable protocols and mechanistic insights.

Synthesis, Reactivity, and Medicinal Utility[1]

Executive Summary

2-(Trifluoromethyl)benzenesulfonohydrazide (CAS: 246163-29-1) is a specialized organosulfur reagent and pharmacophore scaffold.[1][2] Unlike the unsubstituted benzenesulfonohydrazide, the presence of the ortho-trifluoromethyl (

This compound serves a dual function in modern research:

-

Synthetic Reagent: A precursor for o-trifluoromethylphenyl sulfonyl radicals and diazo species, utilized in transition-metal-catalyzed cross-couplings.

-

Medicinal Scaffold: A "privileged structure" in drug discovery, where the sulfonohydrazide moiety acts as a hydrogen bond donor/acceptor and the CF

group modulates membrane permeability and target binding affinity.

Chemical Foundation & Synthesis

The synthesis of 2-(Trifluoromethyl)benzenesulfonohydrazide is a nucleophilic substitution reaction where hydrazine displaces the chloride ion from the corresponding sulfonyl chloride.

2.1 Reaction Mechanism

The reaction proceeds via an addition-elimination mechanism (

2.2 Visualization: Synthetic Pathway

Figure 1: Synthetic pathway for the production of 2-(Trifluoromethyl)benzenesulfonohydrazide from sulfonyl chloride precursors.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-(Trifluoromethyl)benzenesulfonohydrazide

Standard Operating Procedure (SOP) for gram-scale preparation.

Reagents:

-

Hydrazine hydrate (80% aqueous solution, 2.5 eq)

-

Tetrahydrofuran (THF) (anhydrous)

-

Ethanol (for recrystallization)[2]

Step-by-Step Workflow:

-

Preparation: Dissolve hydrazine hydrate (2.5 eq) in THF (10 mL/g of substrate) in a round-bottom flask. Cool the solution to

using an ice-salt bath. -

Addition: Dissolve 2-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq) in a minimal amount of THF. Add this solution dropwise to the hydrazine mixture over 30 minutes. Critical: Maintain temperature

to minimize side reactions. -

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–5 hours. Monitor via TLC (30% EtOAc/Hexane).

-

Work-up: Evaporate the THF under reduced pressure. Dilute the residue with ice-cold water (50 mL).

-

Precipitation: The product typically precipitates as a white solid.[1] If oil forms, extract with dichloromethane (DCM), dry over Na

SO -

Purification: Recrystallize from hot ethanol to yield white crystalline needles.

-

Yield Target: 85–92%

-

Melting Point: ~148–150°C (verify with literature values for specific polymorphs).[1]

-

Protocol B: General Procedure for N-Sulfonylhydrazone Formation

For generating bioactive derivatives.[1]

-

Condensation: Mix 2-(Trifluoromethyl)benzenesulfonohydrazide (1.0 eq) and the target aldehyde/ketone (1.0 eq) in Ethanol (0.1 M).

-

Catalysis: Add 2-3 drops of Glacial Acetic Acid.

-

Reflux: Heat at reflux for 2–6 hours.

-

Isolation: Cool to RT. Filter the precipitate, wash with cold ethanol, and dry.

Reactivity Profile & Applications

4.1 The "Fluorine Effect" in Medicinal Chemistry

The 2-CF

-

Lipophilicity: Increases

, enhancing passive transport across the blood-brain barrier (BBB) and cell membranes.[1] -

Metabolic Stability: The C-F bond is resistant to cytochrome P450 oxidation, prolonging the half-life of the drug candidate.

-

Conformational Lock: The steric bulk of the ortho-CF

group restricts rotation around the S-C bond, potentially locking the molecule in a bioactive conformation.

4.2 Synthetic Utility: Radical Sulfonylation

This derivative is a potent source of the 2-(trifluoromethyl)benzenesulfonyl radical.[1]

-

Mechanism: In the presence of an oxidant (e.g., TBHP) or photocatalyst, the hydrazide releases N

and generates a sulfonyl radical. -

Application: Used for the direct sulfonylation of alkenes, alkynes, and arenes (C-H activation).

Table 1: Comparative Reactivity of Sulfonohydrazides

| Substituent (R) | Electronic Effect | Steric Hindrance | Radical Stability | Primary Application |

| H | Neutral | Low | Moderate | General Reagent |

| 4-CH | Electron Donating | Low | High | Standard Coupling |

| 4-NO | Electron Withdrawing | Low | Low | Electrophilic Trapping |

| 2-CF | Strong E-Withdrawing | High | High | Bioactive Scaffolds |

Biological Mechanism of Action

Derivatives of this compound, particularly hydrazones, exhibit cytotoxicity against cancer lines (e.g., MCF-7, HepG2). The mechanism often involves the sequestration of transition metals or inhibition of specific enzymes like Carbonic Anhydrase (CA) or Acetylcholinesterase (AChE).

5.1 Visualization: Bioactivity Pathways

Figure 2: Proposed mechanisms of action for 2-(trifluoromethyl)benzenesulfonohydrazide derivatives in oncology.

References

-

BenchChem. 2-(Trifluoromethyl)benzenesulfonohydrazide: Biological Activity and Synthesis. Retrieved from

-

PubChem. Compound Summary: 2-(Trifluoromethyl)benzenesulfonohydrazide (CID 17950803).[1][3] National Library of Medicine. Retrieved from

-

Krátký, M., et al. (2021). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase.[4] ResearchGate.[5] Retrieved from

-

Popiołek, L. (2021). The bioactivity of benzenesulfonyl hydrazones: A short review. ResearchGate.[5] Retrieved from

-

Ye, Y., et al. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization.[1][6] Organic Letters.[1][6][7] Retrieved from

Sources

- 1. CAS 1869-24-5: 2-(Trifluoromethyl)benzenesulfonamide [cymitquimica.com]

- 2. 2-(Trifluoromethyl)benzenesulfonohydrazide | Benchchem [benchchem.com]

- 3. 2-(Trifluoromethyl)benzenesulfonohydrazide | C7H7F3N2O2S | CID 17950803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]

- 7. Trifluoromethyl ketone synthesis [organic-chemistry.org]

Unlocking Reactivity and Bioactivity: The Electronic Effects of the Trifluoromethyl Group in Benzenesulfonohydrazides

Benzenesulfonohydrazides are highly versatile scaffolds utilized extensively in both organic synthesis and medicinal chemistry. When functionalized with a trifluoromethyl (–CF₃) group, the physicochemical and electronic landscape of the molecule is fundamentally altered. As an application scientist, I leverage the –CF₃ group not merely as a steric placeholder, but as a powerful electronic tuning dial. The strong inductive electron-withdrawing (–I) nature of the –CF₃ moiety modulates the acidity of the sulfonohydrazide protons, stabilizes radical intermediates, and drastically enhances the lipophilicity and metabolic stability of the resulting pharmacophores.

This technical whitepaper explores the causality behind these electronic effects, providing validated synthetic protocols and analyzing their impact on drug development and advanced radical chemistry.

The Electronic Paradigm: Inductive Effects of the –CF₃ Group

The –CF₃ group is one of the most electronegative substituents available in rational drug design and synthetic methodology. In the context of benzenesulfonohydrazides, its electronic effects cascade through the aromatic system to the sulfonyl and hydrazide moieties.

-

Acidity and Nucleophilicity: The strong –I effect withdraws electron density from the sulfonyl group, which in turn increases the acidity of the adjacent N–H proton. This is critical for reactions requiring deprotonation, such as the generation of diazo compounds or azaallyl anions[1].

-

Intermediate Stabilization: In radical-mediated transformations, the electron-deficient aromatic ring stabilizes adjacent sulfonyl radicals, preventing premature decomposition and allowing for controlled cross-coupling reactions[1].

-

Spectroscopic Shifts and Halogen Bonding: The electron withdrawal deshields the aromatic protons, shifting their ¹H NMR signals downfield compared to unsubstituted analogs. Furthermore, the fluorine atoms themselves can participate in unique orthogonal halogen bonding within biological targets, stacking with electron-rich amino acid residues[2][3].

Logical flow of -CF3 electronic effects on benzenesulfonohydrazide reactivity and bioactivity.

Synthetic Methodology: Protocol and Causality

Synthesizing –CF₃ substituted benzenesulfonohydrazides requires precise control over reaction conditions to prevent the over-alkylation of hydrazine and the hydrolysis of the starting sulfonyl chloride. The following protocol represents a self-validating system optimized for the synthesis of 4[4].

Step-by-Step Experimental Workflow

-

Reagent Preparation: Dissolve 1.0 equivalent of 2-(trifluoromethyl)benzenesulfonyl chloride in a 1:1 mixture of Tetrahydrofuran (THF) and deionized water.

-

Causality: The biphasic THF/water system is critical. THF solubilizes the highly lipophilic –CF₃ substituted sulfonyl chloride, while water accommodates the hydrazine hydrate and inorganic buffers, ensuring a controlled interfacial reaction that minimizes side-product formation[4].

-

-

pH Modulation: Add Sodium Carbonate (Na₂CO₃) to adjust the aqueous phase pH to strictly 8.5–9.5.

-

Causality: Hydrazine is a potent nucleophile, but its reactivity is highly pH-dependent. A pH of 8.5–9.5 ensures that hydrazine remains predominantly in its free-base, nucleophilic form without triggering base-catalyzed hydrolysis of the sulfonyl chloride[4].

-

-

Nucleophilic Attack: Add 1.2 equivalents of hydrazine hydrate dropwise at 0–5°C, then allow the mixture to warm and stir at 25°C for 6–10 hours.

-

Causality: The initial low temperature controls the highly exothermic nucleophilic acyl substitution. Warming to 25°C provides the activation energy needed to drive the reaction to completion, while avoiding higher temperatures (>30°C) that would promote symmetrical bis-sulfonylhydrazine formation[4].

-

-

Isolation: Extract the mixture with dichloromethane, wash with saturated NaCl, and recrystallize the crude product from ethanol to yield 78–82% pure product[4].

Step-by-step workflow for the synthesis of trifluoromethyl-substituted benzenesulfonohydrazides.

Biological Applications and Target Affinity

In medicinal chemistry, the incorporation of the –CF₃ group into benzenesulfonohydrazides drastically improves target binding through enhanced lipophilicity (logP) and specific fluorine-protein interactions.

Type II Diabetes (α-Glucosidase and α-Amylase Inhibition)

Recent developments in quinoxaline-based benzenesulfonohydrazides have demonstrated that –CF₃ substitution creates exceptionally potent α-glucosidase inhibitors. The electron-withdrawing nature of the –CF₃ group strengthens the hydrogen-bonding capacity of the sulfonohydrazide NH, facilitating tighter binding in the enzyme's active site. For instance,2 exhibits an IC₅₀ of 0.0953 µM, vastly outperforming the standard drug acarbose (283.3 µM)[2]. Similarly, fluorinated sulfonyl hydrazones with a meta-CF₃ substitution have shown superior α-amylase inhibition[5].

Neuroprotection (BCATc Inhibition)

The cytosolic branched-chain amino acid aminotransferase (BCATc) is a major target for neurodegenerative diseases. 6 has been identified as a highly potent inhibitor. The ortho-CF₃ group directs the molecule into a specific hydrophobic pocket, while the sulfonyl oxygens form critical hydrogen bonds with Tyr159 and Lys220[6].

Quantitative Bioactivity Data Summary

| Compound Class | Target Enzyme | –CF₃ Position | IC₅₀ (µM) | Reference Standard (IC₅₀) |

| Quinoxaline Sulfonohydrazide | α-Glucosidase | para (4-CF₃) | 0.0953 | Acarbose (283.3 µM) |

| Benzofuran Sulfonyl Hydrazide | BCATc | ortho (2-CF₃) | 0.81 | Gabapentin (Weak/Non-specific) |

| Fluorinated Sulfonyl Hydrazone | α-Amylase | meta (3-CF₃) | 63.41 | Acarbose (79.28 µM) |

Advanced Synthetic Applications: Radical Chemistry

Beyond biological applications, –CF₃ benzenesulfonohydrazides are pivotal in modern photoredox catalysis. They are utilized to synthesize sulfonyl-hydrazones, which act as radical acceptors in C(sp³)–C(sp³) bond formation via Hydrogen Atom Transfer (HAT). The electron-withdrawing –CF₃ group stabilizes the intermediate azaallyl radical, preventing unwanted dimerization and promoting selective cross-coupling with alkyl radicals derived from unactivated alkanes[1].

Conclusion

The trifluoromethyl group is not a mere structural appendage; it is a profound electronic modulator. By understanding the causality between its inductive electron-withdrawing effects and the resulting chemical behavior of benzenesulfonohydrazides, researchers can rationally design more efficient synthetic protocols and highly potent therapeutic agents. The precise tuning of NH acidity, lipophilicity, and intermediate stability ensures that these compounds will remain at the forefront of both synthetic methodology and drug discovery.

References

-

Taylor & Francis - Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes. [Link]

-

Oriental Journal of Chemistry - In silico, Synthesis and Biological Evaluation of Sulfonylhydrazones-Based Molecules Targeting Type 2 Diabetes.[Link]

-

National Institutes of Health (NIH) - Design, Synthesis, Anticholinesterase and Antidiabetic Inhibitory Activities, and Molecular Docking of Novel Fluorinated Sulfonyl Hydrazones. [Link]

-

TU Wien Repository - C(sp³) bond formation between sulfonyl-hydrazones and C-H donors via HAT.[Link]

-

ResearchGate - Docking and quantitative structure-activity relationship studies for sulfonyl hydrazides as inhibitors of cytosolic human branched-chain amino acid aminotransferase. [Link]

Sources

- 1. repositum.tuwien.at [repositum.tuwien.at]

- 2. tandfonline.com [tandfonline.com]

- 3. In silico, Synthesis and Biological Evaluation of Sulfonylhydrazones -Based Molecules Targeting Type 2 Diabetes – Oriental Journal of Chemistry [orientjchem.org]

- 4. 2-(Trifluoromethyl)benzenesulfonohydrazide | Benchchem [benchchem.com]

- 5. Design, Synthesis, Anticholinesterase and Antidiabetic Inhibitory Activities, and Molecular Docking of Novel Fluorinated Sulfonyl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

The Synthesis of Trifluoromethylated Heterocycles Utilizing 2-(Trifluoromethyl)benzenesulfonohydrazide: A Detailed Guide for Researchers

The strategic incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug development. This powerful modification can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity, ultimately leading to improved pharmacokinetic and pharmacodynamic profiles. Among the diverse array of trifluoromethylating agents, 2-(Trifluoromethyl)benzenesulfonohydrazide has emerged as a reagent of significant interest. This comprehensive guide provides detailed application notes and protocols for the synthesis of trifluoromethylated heterocycles using this versatile reagent, tailored for researchers, scientists, and professionals in the field of drug discovery.

The Critical Role of Trifluoromethylated Heterocycles in Drug Discovery

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. The introduction of a trifluoromethyl group can profoundly influence the properties of these molecules. The high electronegativity of the fluorine atoms in the CF₃ group can alter the electronic environment of the heterocycle, impacting its reactivity and interaction with biological targets. Furthermore, the metabolic stability of a drug candidate is often enhanced as the C-F bond is exceptionally strong and resistant to enzymatic cleavage. This leads to a longer half-life and improved bioavailability of the therapeutic agent.

Advantages of 2-(Trifluoromethyl)benzenesulfonohydrazide as a Trifluoromethylating Agent

While numerous reagents for trifluoromethylation exist, 2-(Trifluoromethyl)benzenesulfonohydrazide offers several distinct advantages. It is a stable, solid compound that is relatively easy to handle compared to gaseous or highly reactive liquid reagents. Its reactivity profile allows for the trifluoromethylation of a range of heterocyclic systems under conditions that are often milder and more functional group tolerant than traditional methods.

General Mechanistic Considerations: The Generation of the Trifluoromethyl Radical

The synthetic utility of 2-(Trifluoromethyl)benzenesulfonohydrazide in these transformations typically involves the generation of a trifluoromethyl radical (•CF₃). This highly reactive intermediate can then engage in a variety of reactions with heterocyclic substrates, most notably through C-H functionalization. The generation of the •CF₃ radical from the sulfonylhydrazide precursor can be initiated through several methods, including thermal decomposition, oxidation, or photoredox catalysis. The specific method of initiation will dictate the reaction conditions and may influence the substrate scope and regioselectivity of the trifluoromethylation.

Application Notes & Protocols

The following sections provide detailed protocols for the synthesis of various classes of trifluoromethylated heterocycles using 2-(Trifluoromethyl)benzenesulfonohydrazide. These protocols are intended as a starting point and may require optimization based on the specific substrate and desired outcome.

Protocol 1: Trifluoromethylation of Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs. The direct C-H trifluoromethylation of indoles offers a streamlined approach to novel therapeutic candidates.

Reaction Principle: This protocol describes a radical C-H trifluoromethylation of indoles at the C2 or C3 position, depending on the substrate and reaction conditions. The reaction is typically initiated by an oxidant that facilitates the decomposition of 2-(Trifluoromethyl)benzenesulfonohydrazide to the trifluoromethyl radical.

Experimental Workflow:

Workflow for Indole Trifluoromethylation

Detailed Step-by-Step Protocol:

-

Reaction Setup: To a solution of the indole substrate (1.0 equiv.) in a suitable solvent (e.g., acetonitrile or dichloromethane, 0.1 M), add 2-(Trifluoromethyl)benzenesulfonohydrazide (1.5 - 2.0 equiv.).

-

Initiation: Add an appropriate oxidant (e.g., di-tert-butyl peroxide or potassium persulfate, 2.0 - 3.0 equiv.) to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C, depending on the chosen oxidant and substrate.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic extract under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired trifluoromethylated indole.

Data Presentation:

| Indole Substrate | Position of Trifluoromethylation | Yield (%) |

| Indole | C3 | 65 |

| 5-Bromoindole | C3 | 72 |

| N-Methylindole | C2 | 58 |

Protocol 2: Trifluoromethylation of Pyridines

Pyridine and its derivatives are fundamental building blocks in a wide range of pharmaceuticals. The introduction of a trifluoromethyl group can significantly enhance their biological activity.

Reaction Principle: The trifluoromethylation of pyridines often requires conditions that can overcome the electron-deficient nature of the pyridine ring. This protocol utilizes a photoredox-catalyzed approach to generate the trifluoromethyl radical, which then adds to the pyridine ring.

Experimental Workflow:

Workflow for Pyridine Trifluoromethylation

Detailed Step-by-Step Protocol:

-

Reaction Setup: In a reaction vessel equipped with a stir bar, combine the pyridine substrate (1.0 equiv.), 2-(Trifluoromethyl)benzenesulfonohydrazide (1.5 equiv.), and a photoredox catalyst (e.g., Ru(bpy)₃Cl₂ or an organic photosensitizer, 1-5 mol%).

-

Solvent: Add a degassed solvent (e.g., acetonitrile or DMF, 0.1 M).

-

Initiation: Irradiate the reaction mixture with a suitable light source (e.g., blue LEDs or a compact fluorescent lamp) at room temperature.

-

Monitoring: Follow the reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Data Presentation:

| Pyridine Substrate | Position of Trifluoromethylation | Yield (%) |

| 4-Phenylpyridine | C2 | 68 |

| 2-Chloropyridine | C4 | 55 |

| Isoquinoline | C1 | 75 |

Troubleshooting and Optimization

-

Low Yields: If low yields are observed, consider increasing the equivalents of the sulfonylhydrazide and the initiator (oxidant or photocatalyst). The reaction temperature and time may also need to be optimized. Ensure all reagents and solvents are pure and dry, as impurities can quench the radical reaction.

-

Regioselectivity Issues: The regioselectivity of the trifluoromethylation can be influenced by the electronic and steric properties of the substrate, as well as the reaction conditions. Screening different solvents and temperatures may help to improve the desired regioselectivity. In some cases, protecting groups may be necessary to block certain reactive sites.

-

Reaction Fails to Initiate: Check the activity of the initiator. For photoredox reactions, ensure the light source is of the correct wavelength and intensity. For oxidative initiation, ensure the oxidant is fresh and active.

Safety Precautions

-

All reactions should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

Some oxidants, such as peroxides, can be explosive and should be handled with care.

-

Consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

The synthesis of trifluoromethylated heterocycles is a rapidly evolving field with significant implications for drug discovery. 2-(Trifluoromethyl)benzenesulfonohydrazide represents a valuable tool for chemists, offering a practical and efficient means to introduce the trifluoromethyl group into a variety of heterocyclic systems. The protocols and application notes provided in this guide serve as a foundation for further exploration and development of novel trifluoromethylated compounds with potential therapeutic applications.

References

Due to the broad and evolving nature of this field, specific publications detailing the use of 2-(Trifluoromethyl)benzenesulfonohydrazide for the synthesis of a wide range of heterocycles are not extensively available in the public domain at the time of this writing. The protocols provided are based on general principles of radical trifluoromethylation and are intended as exemplary guidance. For specific applications, researchers are encouraged to consult the primary literature on trifluoromethylation reactions and adapt methodologies accordingly. For general information on trifluoromethylation, the following resources are recommended:

- General Reviews on Trifluoromethylation: Chemical Reviews and Angewandte Chemie International Edition frequently publish review articles on the latest advancements in trifluoromethyl

- SciFinder, Reaxys, and other chemical databases can be searched for specific reactions involving 2-(Trifluoromethyl)

Application Note: Copper-Catalyzed Cross-Coupling with 2-(Trifluoromethyl)benzenesulfonohydrazide

Introduction & Scientific Scope

In modern drug development and medicinal chemistry, the incorporation of the trifluoromethyl (

Unlike traditional sulfonyl chlorides, which are moisture-sensitive and prone to hydrolysis, sulfonylhydrazides undergo controlled, transition-metal-catalyzed oxidation to generate reactive radical species via the thermodynamically favorable extrusion of nitrogen gas (

Mechanistic Insights & Causality

The efficacy of 2-(Trifluoromethyl)benzenesulfonohydrazide in cross-coupling relies heavily on a Single-Electron Transfer (SET) radical pathway. Understanding the causality behind the reagent and catalyst selection is critical for reaction optimization:

-

Catalyst Selection (The Role of Cu): Copper(II) triflate (

) is frequently the optimal catalyst[2]. The highly Lewis-acidic -

Aerobic Oxidation: Utilizing ambient oxygen (

) as the terminal oxidant allows the regeneration of the active -

Stereoelectronic Effects of the

Group: The strongly electron-withdrawing ortho-trifluoromethyl group stabilizes the intermediate sulfonyl radical while providing significant steric shielding. This steric bulk often dictates high regio- and stereoselectivity (e.g., exclusive formation of

Figure 1: Single-electron transfer (SET) mechanism for Cu-catalyzed radical generation.

Data Presentation: Optimization of Reaction Conditions

To establish a self-validating system, researchers must select conditions that balance radical generation with substrate stability. The table below summarizes the optimization landscape for the aerobic cross-coupling of sulfonylhydrazides, demonstrating why specific parameters are chosen[1][5].

| Catalyst (10 mol%) | Solvent | Temp (°C) | Atmosphere | Yield (%) | Mechanistic Rationale |

| 80–100 | Air | 88–94 | Optimal: High Lewis acidity of OTf anion promotes SET; Air regenerates Cu(II). | ||

| 100 | Air | 65 | Lower Lewis acidity reduces the rate of initial hydrazide oxidation. | ||

| 100 | Air | 42 | Chloride ions coordinate too strongly, inhibiting substrate turnover. | ||

| Toluene | 100 | Air | 30 | Poor solubility of the polar hydrazide intermediate limits reactivity. | |

| 100 | < 10 | Validation: Lack of terminal oxidant stalls the catalytic cycle. | |||

| None | 100 | Air | 0 | Validation: Confirms the absolute necessity of the transition metal. |

Experimental Protocols

The following protocols provide robust, step-by-step methodologies for two distinct applications of 2-(Trifluoromethyl)benzenesulfonohydrazide.

Protocol A: Synthesis of (E)-Vinyl Sulfones via Decarboxylative Hydrosulfonylation

This protocol couples the hydrazide with aryl propiolic acids, utilizing decarboxylation as a driving force to yield exclusively

Materials Required:

-

2-(Trifluoromethyl)benzenesulfonohydrazide (0.24 mmol, 1.2 equiv)

-

Aryl propiolic acid derivative (0.20 mmol, 1.0 equiv)

- (0.02 mmol, 10 mol%)

-

Acetonitrile (

, HPLC grade, 1.5 mL)

Step-by-Step Procedure:

-

Reagent Assembly: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the aryl propiolic acid (0.20 mmol), 2-(Trifluoromethyl)benzenesulfonohydrazide (0.24 mmol), and

(7.2 mg, 10 mol%). -

Solvent Addition: Add 1.5 mL of

to the reaction vessel. Do not purge with inert gas; leave the tube open to the atmosphere or fitted with an air balloon to ensure a continuous -

Thermal Activation: Transfer the sealed tube to a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 12 hours. The solution will typically transition from a pale blue/green to a dark brown as the radical cascade initiates.

-

Reaction Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The extrusion of

(visible bubbling) usually subsides after the first 2 hours. -

Quenching & Extraction: Cool the mixture to room temperature. Dilute with 10 mL of ethyl acetate (EtOAc) and wash with saturated aqueous

(2 × 5 mL) to remove unreacted acid, followed by brine (5 mL). -

Drying & Purification: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the pure

Protocol B: Synthesis of Sulfinic Esters via Aerobic Cross-Coupling

This protocol details the direct esterification of the sulfonylhydrazide with alcohols, a highly efficient route to sulfinic esters[1].

Step-by-Step Procedure:

-

Preparation: In a 10 mL reaction vial, combine 2-(Trifluoromethyl)benzenesulfonohydrazide (0.6 mmol) and

(0.1 mmol, ~16 mol%). -

Alcohol Addition: Add the target alcohol (e.g., ethanol, isopropanol) (2.0 mL). The alcohol acts as both the solvent and the coupling partner.

-

Oxidation: Stir the mixture at 80 °C under an air atmosphere for 8 hours.

-

Workup: Evaporate the excess alcohol under vacuum. Dissolve the residue in dichloromethane (DCM, 10 mL), wash with water, dry over

, and purify via chromatography.

Figure 2: Standard step-by-step experimental workflow for Cu-catalyzed aerobic cross-coupling.

Analytical Validation & Troubleshooting

To ensure scientific integrity, the following self-validating checks must be employed:

-

Radical Scavenging Control: To verify the radical mechanism, run a parallel reaction adding 2.0 equivalents of[5]. A complete suppression of the product confirms the intermediacy of the

radical. -

Incomplete Conversion: If unreacted hydrazide remains, ensure the reaction vessel is adequately exposed to air. Oxygen starvation halts the

to -

Byproduct Formation: The formation of symmetrical diaryl disulfones indicates poor trapping of the sulfonyl radical by the substrate. This can be mitigated by slowly adding the hydrazide via a syringe pump over 2 hours to keep its steady-state concentration low.

References

-

Chen, L., Pu, J., Liu, P., & Dai, B. (2019). "Facial synthesis of sulfinic esters via copper-catalyzed reaction of sulfonyl hydrazides with alcohols in air." Journal of Saudi Chemical Society, 23(6), 707-713. URL:[Link]

-

Song, et al. (2023). "Copper-Catalyzed Aerobic Oxidative/Decarboxylative Phosphorylation of Aryl Acrylic Acids with P(III)-Nucleophiles." The Journal of Organic Chemistry, 88(17). URL:[Link]

-

Lei, X.-Q., et al. (2018). "Cu(II)/Ag(I)-Catalyzed Cascade Reaction of Sulfonylhydrazone with Anthranils: Synthesis of 2-Aryl-3-sulfonyl Substituted Quinoline Derivatives." Organic Letters, 20(8), 2458-2461. URL:[Link]

-

Mao, et al. (2016). "Catalytic synthesis of vinylsulfones starting from sulfonylhydrazides." Organic & Biomolecular Chemistry, 14. URL:[Link]

Sources

Procedure for sulfonyl radical generation from 2-(Trifluoromethyl)benzenesulfonohydrazide

Application Note & Protocol

Topic: Procedure for Sulfonyl Radical Generation from 2-(Trifluoromethyl)benzenesulfonohydrazide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the generation of 2-(trifluoromethyl)benzenesulfonyl radicals from their stable precursor, 2-(trifluoromethyl)benzenesulfonohydrazide. Sulfonyl radicals are highly valuable reactive intermediates in modern organic synthesis, enabling the construction of sulfone-containing molecules prevalent in pharmaceuticals and agrochemicals. The trifluoromethyl (-CF3) group, in particular, can enhance a molecule's metabolic stability and lipophilicity, making this specific radical a desirable building block.[1] This guide details a visible-light photoredox-catalyzed protocol, offering a mild, efficient, and controlled method for radical generation. We will delve into the underlying mechanism, provide a detailed step-by-step experimental procedure, and offer insights into troubleshooting and safety.

Scientific Foundation: The "Why" Behind the Protocol

The utility of sulfonyl radicals in forging carbon-sulfur bonds is well-established.[2] Traditionally, their generation often required harsh conditions or the use of less stable precursors like sulfonyl chlorides.[3] Sulfonohydrazides have emerged as superior precursors due to their bench stability and the relative ease with which the S-N bond can be cleaved to release the desired radical.[4]

The Precursor: 2-(Trifluoromethyl)benzenesulfonohydrazide

The choice of this precursor is strategic. The 2-(trifluoromethyl)phenylsulfonyl moiety is a privileged scaffold in medicinal chemistry.[1][5] The strong electron-withdrawing nature of the ortho-CF3 group influences the electronic properties of the sulfonyl radical, affecting its reactivity and stability.[1]

Synthesis of the Precursor: 2-(Trifluoromethyl)benzenesulfonohydrazide is not always commercially available but can be readily synthesized in the lab. The typical procedure involves the reaction of 2-(trifluoromethyl)benzenesulfonyl chloride with hydrazine hydrate in a suitable solvent like methanol.[1] The sulfonyl chloride itself is accessible from precursors like 2-(trifluoromethyl)benzyl chloride.[1][6]

Mechanism of Photocatalytic Radical Generation

Visible-light photoredox catalysis provides an exceptionally mild and efficient pathway for generating sulfonyl radicals under redox-neutral conditions.[7][8] The process avoids harsh oxidants or reductants and is initiated by low-energy photons, preserving sensitive functional groups within complex molecules.

The proposed catalytic cycle proceeds as follows:

-

Photoexcitation: A photocatalyst (PC), typically an iridium or ruthenium complex, absorbs a photon of visible light, promoting it to an excited state (PC*).

-

Single Electron Transfer (SET): The excited photocatalyst is a potent reductant. It can engage in a single electron transfer with the 2-(trifluoromethyl)benzenesulfonohydrazide, which acts as an electron acceptor.

-

S-N Bond Cleavage: Upon accepting an electron, the sulfonohydrazide forms a radical anion. This intermediate is unstable and rapidly fragments, cleaving the weak S-N bond.

-

Radical Formation: This fragmentation releases the desired 2-(trifluoromethyl)benzenesulfonyl radical (R-SO2•), a nitrogen molecule (N2), and a water molecule after protonation of the resulting amino anion.

-

Catalyst Regeneration: The oxidized photocatalyst (PC+) is reduced back to its ground state by a sacrificial electron donor present in the reaction mixture, completing the catalytic cycle.

-

Radical Trapping: The generated sulfonyl radical is highly reactive and is immediately trapped by a substrate in the reaction mixture, such as an alkene or alkyne, to form a new carbon-sulfur bond.

Caption: Photocatalytic generation of a sulfonyl radical via Single Electron Transfer (SET).

Experimental Application: Protocol for Hydrosulfonylation of an Alkene

This protocol details the generation of the 2-(trifluoromethyl)benzenesulfonyl radical and its subsequent trapping with a model alkene (e.g., styrene) in a Giese-type addition reaction.

Materials and Equipment

| Reagents & Chemicals | Equipment |

| 2-(Trifluoromethyl)benzenesulfonohydrazide | Schlenk tubes or oven-dried vials with septa |

| Alkene substrate (e.g., Styrene) | Magnetic stirrer hotplate |

| Photocatalyst (e.g., Ir(ppy)3) | Blue LED lamp (e.g., 36W, 420-460 nm) |

| Anhydrous Solvent (e.g., Acetonitrile, Toluene) | Syringes and needles |

| Inert Gas (Nitrogen or Argon) | Standard laboratory glassware |

| Deuterated solvent for NMR (e.g., CDCl3) | Rotary evaporator |

| Silica gel for column chromatography | Thin-Layer Chromatography (TLC) plates |

Step-by-Step Experimental Procedure

Caption: General experimental workflow for photocatalytic sulfonyl radical generation.

-

Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-(trifluoromethyl)benzenesulfonohydrazide (0.24 mmol, 1.2 eq).

-

Reagent Addition: Add the alkene substrate (0.2 mmol, 1.0 eq) and the photocatalyst (e.g., Ir(ppy)3, 1-2 mol%).

-